

Physical and chemical characteristics of furazan compounds

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Compound of Interest

Compound Name: (4-Methyl-furazan-3-yl)-acetic acid

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Furazan Compounds

Introduction

Furazan, also known as 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This core structure is a fundamental building block in various fields, attracting significant attention from researchers in medicinal chemistry, materials science, and drug development.[2][3] The unique electronic properties and reactivity of the furazan ring allow for its incorporation into a wide array of functional molecules, from potent pharmaceuticals to high-performance energetic materials.[4][5]

The stability of the furazan ring, combined with its planar geometry which aids in efficient crystal packing, makes it an attractive scaffold.[2] Its derivatives are explored for a multitude of applications, including their roles as nitric oxide (NO) donors, enzyme inhibitors, and antimicrobial or anticancer agents.[3][6] This guide provides a comprehensive overview of the core physical and chemical characteristics of furazan compounds, details key experimental protocols, and summarizes quantitative data for researchers, scientists, and drug development professionals.

Physical Characteristics

The furazan ring system is characterized by its aromaticity, which imparts considerable stability to the backbone structure.[2] The parent compound, furazan, is a clear, oil-like substance at

room temperature.[1] The physical properties of furazan and its derivatives can be significantly altered by the nature of the substituents at the 3- and 4-positions, influencing properties such as melting point, density, and thermal stability.[2]

Table 1: Physical Properties of Furazan and Selected Derivatives

Compound	Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Citations
Furazan	C ₂ H ₂ N ₂ O	70.05	Clear oil	-28	98	1.168	
3,4-Dimethylfurazan	C ₄ H ₆ N ₂ O	98.10	Liquid	-	154-159	-	[1]
Diaminofurazan	C ₂ H ₄ N ₄ O	100.08	White crystals	-	-	-	[1]
3-Amino-4-cyanofurazan	C ₃ H ₂ N ₄ O	110.08	-	-	-	-	[7]
3,4-Dinitrofurazan	C ₂ N ₄ O ₅	160.04	Liquid (at RT)	-	-	-	[8]
Furazandicarboxylic acid	C ₄ H ₂ N ₂ O ₅	158.07	Prisms	175	-	-	[1]

Chemical Characteristics

The chemical reactivity of furazan compounds is diverse, involving both reactions that maintain the integrity of the heterocyclic ring and those that lead to its cleavage. The electron-withdrawing nature of the furazan ring influences the reactivity of its substituents.[3]

Reactivity of the Furazan Ring

The furazan ring is generally stable but can undergo ring-opening reactions under specific conditions. For instance, treatment of benzofurazan with ethanolamine can lead to the opening of the furazan ring and subsequent formation of quinoxalines.[9]

Reactions of Substituents

Substituents on the furazan ring are readily manipulated, providing a powerful tool for synthesizing a vast library of derivatives. A particularly important reaction is the nucleophilic aromatic substitution (S_NAr) of nitro groups. The nitro group in 4-nitro-3-(tetrazol-5-yl)furan, for example, can be easily displaced by various N- and O-nucleophiles.[10] This reactivity is fundamental in creating derivatives with tailored properties for applications in both medicine and energetic materials.[10][11]

Nucleophilic substitution on a 4-nitrofuran ring.

Role in Drug Development

In medicinal chemistry, the furazan scaffold is often used as a bioisostere to enhance the physical properties and biological activity of drug molecules.[6] Its derivatives have shown a range of pharmacological activities.[5] Notably, furoxans (1,2,5-oxadiazole-2-oxides), the N-oxide derivatives of furazans, are well-known for their ability to release nitric oxide (NO) under physiological conditions, a property exploited in the development of cardiovascular drugs and other therapeutic agents.[3][12] Furazabol, a synthetic anabolic steroid, features the furazan ring system fused to a steroid backbone.[13]

Spectroscopic Properties

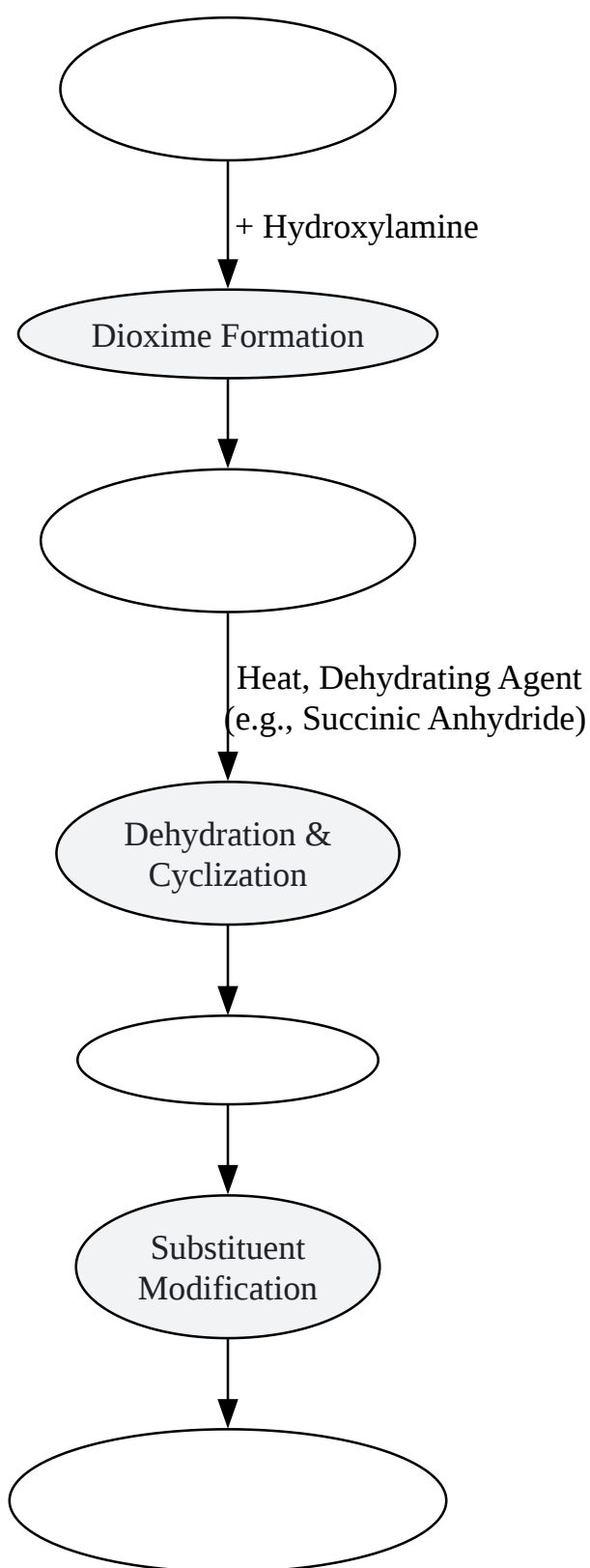
The structural characterization of furazan derivatives relies heavily on modern spectroscopic techniques.

- **NMR Spectroscopy** (¹H, ¹³C, ¹⁴N, ¹⁵N): Multinuclear NMR is a primary tool for elucidating the structure of furazan compounds.[4] The chemical shifts of the ring carbons and nitrogens are sensitive to the electronic effects of the substituents.[8] For instance, ¹³C and ¹⁴N chemical shift data provide reliable reference points for characterizing new derivatives.[8]
- **Infrared (IR) Spectroscopy**: IR spectroscopy is used to identify characteristic functional groups attached to the furazan ring. The Coblentz Society has published evaluated infrared reference spectra for compounds like 3,4-dimethylfuran.[14]

- **Mass Spectrometry:** Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of furazan compounds.

Synthesis of Furazan Compounds

A variety of synthetic strategies have been developed to construct the furazan ring and its derivatives. These methods often start from 1,2-dicarbonyl compounds or their oximes.^[1]



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General workflow for the synthesis of furazan compounds.

Experimental Protocols

1. Synthesis of Furazan from Glyoxime

This classic method involves the exothermic cyclodehydration of glyoxime.^[1] The reaction must be performed with care due to the instability of furazan at high temperatures and the evolution of noxious gases.^[1]

- Reactants: Glyoxime, Succinic Anhydride.
- Procedure:
 - Combine glyoxime with a dehydrating agent such as succinic anhydride in a reaction vessel equipped with a distillation apparatus.
 - Heat the mixture to approximately 150 °C.
 - The furazan product evaporates as it is formed.
 - Continuously remove the product from the reaction mixture by distillation to prevent decomposition.^[1]
- Purification: The collected distillate can be further purified by standard methods if necessary.

2. Synthesis of 3-Amino-4-cyanofurazan

This protocol illustrates the construction of a functionalized furazan from an acyclic precursor, which is a common strategy for nitrogen-rich compounds.^[7]

- Starting Material: Malononitrile.
- Procedure:
 - Nitrosation and Oximation: Treat malononitrile with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form an intermediate. This is followed by a reaction with hydroxylamine.

- Dehydration and Cyclization: The resulting precursor undergoes dehydration and cyclization to form the furazan ring, yielding 3-amino-4-cyanofurazan.[7]
- Significance: The resulting product is a key building block for a variety of more complex furazan-based energetic materials and heterocyclic systems.[15]

Applications in Energetic Materials

The high nitrogen content, positive enthalpy of formation, and inherent density of the furazan ring make it a privileged structure in the field of energetic materials.[4][16] Many advanced explosives, propellants, and pyrotechnics are based on poly-furazan and furoxan structures.[4] The introduction of energetic groups like nitro ($-\text{NO}_2$), nitramino ($-\text{NHNO}_2$), or azido ($-\text{N}_3$) onto the furazan scaffold significantly enhances its energetic properties.[4]

Table 2: Energetic Properties of Selected Furazan-Based Compounds

Compound Name	Abbreviation	Density (g/cm ³)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Thermal Stability (Td, °C)	Citations
3,4-Bis(3-nitrofurazan-4-yl)furoxan	DNTF	-	-	-	197.8	[15]
Hydroxylammonium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole	68a	1.84	9,323	38.3	-	[15]
Hydrazinium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole	68b	1.74	9,094	32.2	-	[15]
Trifurazanoxyheterocycloheptene	-	1.935	8,646	-	-	[15]
3-amino-4-{{[4'-(nitro-NNO-azoxy)furan-3'-yl]-NNO-	-	1.80	-	-	114 (mp, decomp.)	[8]

azoxy}fura

zan

1,3,5-

Trinitro-

1,3,5-

triazinane

RDX

1.80

8,795

34.9

-

[17]

(Reference

)

Conclusion

Furazan compounds represent a versatile and highly valuable class of heterocycles. Their unique combination of aromatic stability, tunable reactivity, and diverse functional roles has cemented their importance in both pharmaceutical sciences and advanced materials research. The ability to systematically modify the furazan core allows for the fine-tuning of physical and chemical properties, leading to the development of novel drug candidates with enhanced efficacy and next-generation energetic materials with superior performance and safety profiles. Future research will undoubtedly continue to expand the synthetic toolbox for this remarkable scaffold, unlocking new applications and advancing our understanding of its fundamental chemistry.

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